Benzyl-(3-pentafluoroethyloxy-propyl)-amine
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Overview
Description
Benzyl-(3-pentafluoroethyloxy-propyl)-amine is a synthetic organic compound characterized by the presence of a benzyl group, a pentafluoroethyloxy group, and an amine group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(3-pentafluoroethyloxy-propyl)-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 3-pentafluoroethyloxy-propyl bromide: This intermediate is synthesized by reacting 3-bromopropanol with pentafluoroethanol in the presence of a strong acid catalyst.
Nucleophilic substitution: The 3-pentafluoroethyloxy-propyl bromide is then reacted with benzylamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(3-pentafluoroethyloxy-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl-(3-pentafluoroethyloxy-propyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl-(3-pentafluoroethyloxy-propyl)-amine involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and ionic interactions, while the benzyl and pentafluoroethyloxy groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Lacks the pentafluoroethyloxy group, making it less hydrophobic.
3-pentafluoroethyloxy-propylamine: Lacks the benzyl group, affecting its aromatic properties.
N-benzyl-3-pentafluoroethyloxy-propylamine: Similar structure but with different substituents on the benzyl group.
Uniqueness
Benzyl-(3-pentafluoroethyloxy-propyl)-amine is unique due to the combination of its benzyl, pentafluoroethyloxy, and amine groups. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H14F5NO |
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Molecular Weight |
283.24 g/mol |
IUPAC Name |
N-benzyl-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |
InChI |
InChI=1S/C12H14F5NO/c13-11(14,15)12(16,17)19-8-4-7-18-9-10-5-2-1-3-6-10/h1-3,5-6,18H,4,7-9H2 |
InChI Key |
RNSKQBIIWXSDHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCOC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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